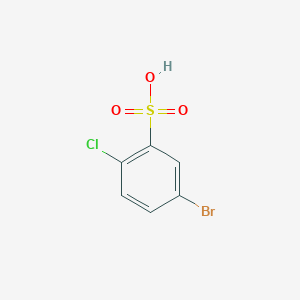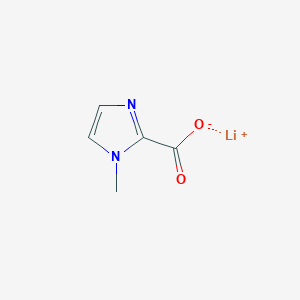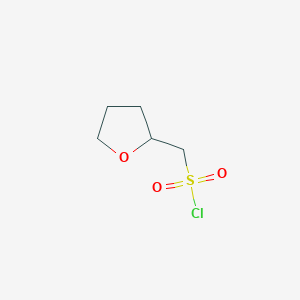
Methyl 4-amino-3-(propylamino)benzoate
Descripción general
Descripción
“Methyl 4-amino-3-(propylamino)benzoate” is a chemical compound with the molecular formula C11H16N2O2 . It has a molecular weight of 208.26 .
Synthesis Analysis
The synthesis of similar compounds involves three steps: alkylation, esterification, and another alkylation . The process is designed to have high total yields, mild conditions, and simple operation .Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H16N2O2/c1-3-6-13-10-7-8 (11 (14)15-2)4-5-9 (10)12/h4-5,7,13H,3,6,12H2,1-2H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 208.26 .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
Research has explored the synthesis and evaluation of enaminones, including compounds structurally related to Methyl 4-amino-3-(propylamino)benzoate, for their potential anticonvulsant activities. Studies utilizing the amygdala kindling model have aimed to identify safer analogs with minimized toxicity while maintaining efficacy against seizures. Molecular modeling and CLOGP evaluations contribute to understanding the structure-activity relationships and molecular characteristics of these potential anticonvulsant enaminones (Scott et al., 1993).
Herbicide Synthesis and Labeling
This compound derivatives have been synthesized for use in herbicidal applications. Specifically, ZJ0273, a compound related to this compound, has been utilized for weed control in oilseed rape in China. The synthesis of mono-labeled and dual-labeled analogs of ZJ0273 with tritium and carbon-14 allows for the investigation of the herbicide's metabolism, mode of action, and environmental behavior (Yang et al., 2008).
Synthesis of Peptidyl 2,2-Difluoro-3-aminopropionates
The synthesis of compounds like Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through Reformatsky reactions demonstrates the utility of this compound analogs in the preparation of potential proteinase inhibitors. These compounds highlight the versatility of this compound derivatives in synthesizing complex molecules with potential biological activity (Angelastro et al., 1992).
Development of Radiotracers
The synthesis and application of radiolabeled derivatives of this compound for use as radiotracers in scientific studies have been explored. These derivatives, through specific labeling techniques, enable detailed investigations into the distribution, metabolism, and mode of action of related compounds in biological systems (Taylor et al., 1996).
Add-On Treatment for Schizophrenia
This compound derivatives have been examined for their potential as add-on treatments in schizophrenia. By inhibiting specific metabolic pathways, these compounds may enhance neurotransmission and offer new therapeutic strategies for managing symptoms of schizophrenia and improving cognitive functions (Lane et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-amino-3-(propylamino)benzoate is a type of local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and pain perception .
Mode of Action
This compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Result of Action
The result of the action of this compound is the temporary loss of sensation in the area where it is applied . This is achieved without affecting consciousness, making it useful for local surgeries and treatments .
Análisis Bioquímico
Biochemical Properties
It is known that aromatic compounds like this can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Aromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
methyl 4-amino-3-(propylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-13-10-7-8(11(14)15-2)4-5-9(10)12/h4-5,7,13H,3,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCULDLVWJNWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1647021.png)




![(6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647041.png)
![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1647045.png)
![4-Methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1647047.png)


